molecular formula C7H6N2O2 B039495 (E)-3-(Pyrimidin-5-YL)acrylic acid CAS No. 123530-65-4

(E)-3-(Pyrimidin-5-YL)acrylic acid

Cat. No. B039495
Key on ui cas rn: 123530-65-4
M. Wt: 150.13 g/mol
InChI Key: XZAOEYWVIVLYAL-OWOJBTEDSA-N
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Patent
US06417192B1

Procedure details

3-(5-Pyrimidyl)acrylic acid (100 g) was added to a mixture of dry methanol (2 L) and 4M hydrogen chloride in dioxan (445 ml) and allowed to stir at 60° C. under argon for 18 h. The mixture was cooled, and the solvent removed under reduced pressure. The residue was partitioned between dichloromethane (500 ml) and was washed with saturated sodium bicarbonate (300 ml). The aqueous layer was extracted with dichloromrethane and the combined dichloromethane layers were dried over magnesium sulfate and evaporated in vacuo to give methyl 3-(5-pyrimidinyl)acrylate (85 g). 1H-NMR (d6-DMSO) δ 3.82(3H, s), 7.03(1H, d), 7.75(1H, d) and 9.28(3H, s).
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
2 L
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
445 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[C:5]([CH:7]=[CH:8][C:9]([OH:11])=[O:10])[CH:4]=[N:3][CH:2]=1.[CH3:12]O.Cl>O1CCOCC1>[N:1]1[CH:6]=[C:5]([CH:7]=[CH:8][C:9]([O:11][CH3:12])=[O:10])[CH:4]=[N:3][CH:2]=1

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
N1=CN=CC(=C1)C=CC(=O)O
Name
Quantity
2 L
Type
reactant
Smiles
CO
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
445 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
to stir at 60° C. under argon for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
CUSTOM
Type
CUSTOM
Details
the solvent removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was partitioned between dichloromethane (500 ml)
WASH
Type
WASH
Details
was washed with saturated sodium bicarbonate (300 ml)
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with dichloromrethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined dichloromethane layers were dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
N1=CN=CC(=C1)C=CC(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 85 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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